Methyl 2,6-dioxopiperidine-4-carboxylate
Description
Methyl 2,6-dioxopiperidine-4-carboxylate is a six-membered piperidine ring derivative featuring two ketone groups at the 2- and 6-positions and a methyl ester substituent at the 4-position.
Properties
IUPAC Name |
methyl 2,6-dioxopiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-12-7(11)4-2-5(9)8-6(10)3-4/h4H,2-3H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJANKIQEFZWJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dioxopiperidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a dicarboxylic acid derivative, followed by esterification. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,6-dioxopiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Methyl 2,6-dioxopiperidine-4-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of various chemical products, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2,6-dioxopiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogues and Similarity Scores
The evidence highlights several compounds with structural or functional similarities to methyl 2,6-dioxopiperidine-4-carboxylate, though most are pyrimidine derivatives rather than piperidines. These analogues share dioxo groups, carboxylate esters, or heterocyclic frameworks, which influence their chemical properties and applications.
Structural and Functional Differences
- Ring System : this compound contains a piperidine ring (one nitrogen atom), whereas analogues like 6153-44-2 and 50887-69-9 are pyrimidine derivatives (two nitrogen atoms). This difference impacts electron distribution, ring strain, and intermolecular interactions .
- Substituents : The methyl ester group at position 4 in the target compound contrasts with free carboxylic acids (e.g., 50887-69-9) or metal salts (e.g., 22454-86-0), which alter solubility and reactivity .
Physicochemical Properties
- Solubility : The methyl ester group in the target compound likely enhances lipophilicity compared to carboxylic acid derivatives (e.g., 7164-43-4), facilitating membrane permeability in drug design .
- Stability : Dioxo groups in piperidine or pyrimidine rings may increase susceptibility to hydrolysis under acidic or basic conditions, as seen in labile pyrimidine carboxylates .
Limitations and Contradictions in Evidence
- Structural Ambiguity : The provided evidence focuses on pyrimidine-based compounds (e.g., 6153-44-2) rather than piperidine derivatives, necessitating caution in extrapolating data .
- Lack of Direct Data: No experimental data (e.g., NMR, XRD) for the target compound are available in the evidence, limiting conclusive comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
